1,2-Benzisothiazole-2-acetamide, 6-fluoro-2,3-dihydro-3-oxo-N-(phenylmethyl)-
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Overview
Description
N-BENZYL-2-(6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE typically involves the following steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Acylation: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-2-(6-CHLORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE
- N-BENZYL-2-(6-METHYL-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE
Uniqueness
N-BENZYL-2-(6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H13FN2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-benzyl-2-(6-fluoro-3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13FN2O2S/c17-12-6-7-13-14(8-12)22-19(16(13)21)10-15(20)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20) |
InChI Key |
ALHOCOQCEODTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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